

# Measuring TIGIT Expression by Flow Cytometry: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Pgltc*

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## Introduction

T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), follicular helper T cells, and Natural Killer (NK) cells.[1][2][3] TIGIT plays a crucial role in immune homeostasis by downregulating immune responses.[1] Its ligands, including CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells.[2][4] The interaction between TIGIT and its ligands initiates a signaling cascade that suppresses T cell and NK cell activity, contributing to immune evasion in the tumor microenvironment.[4][5][6] Consequently, TIGIT has emerged as a significant target for cancer immunotherapy, with several therapeutic antibodies in development.

This application note provides a detailed protocol for the measurement of TIGIT expression on human immune cell subsets using flow cytometry. This technique allows for the precise identification and quantification of TIGIT-expressing cells, which is essential for basic research, clinical trial monitoring, and the development of TIGIT-targeted therapies.

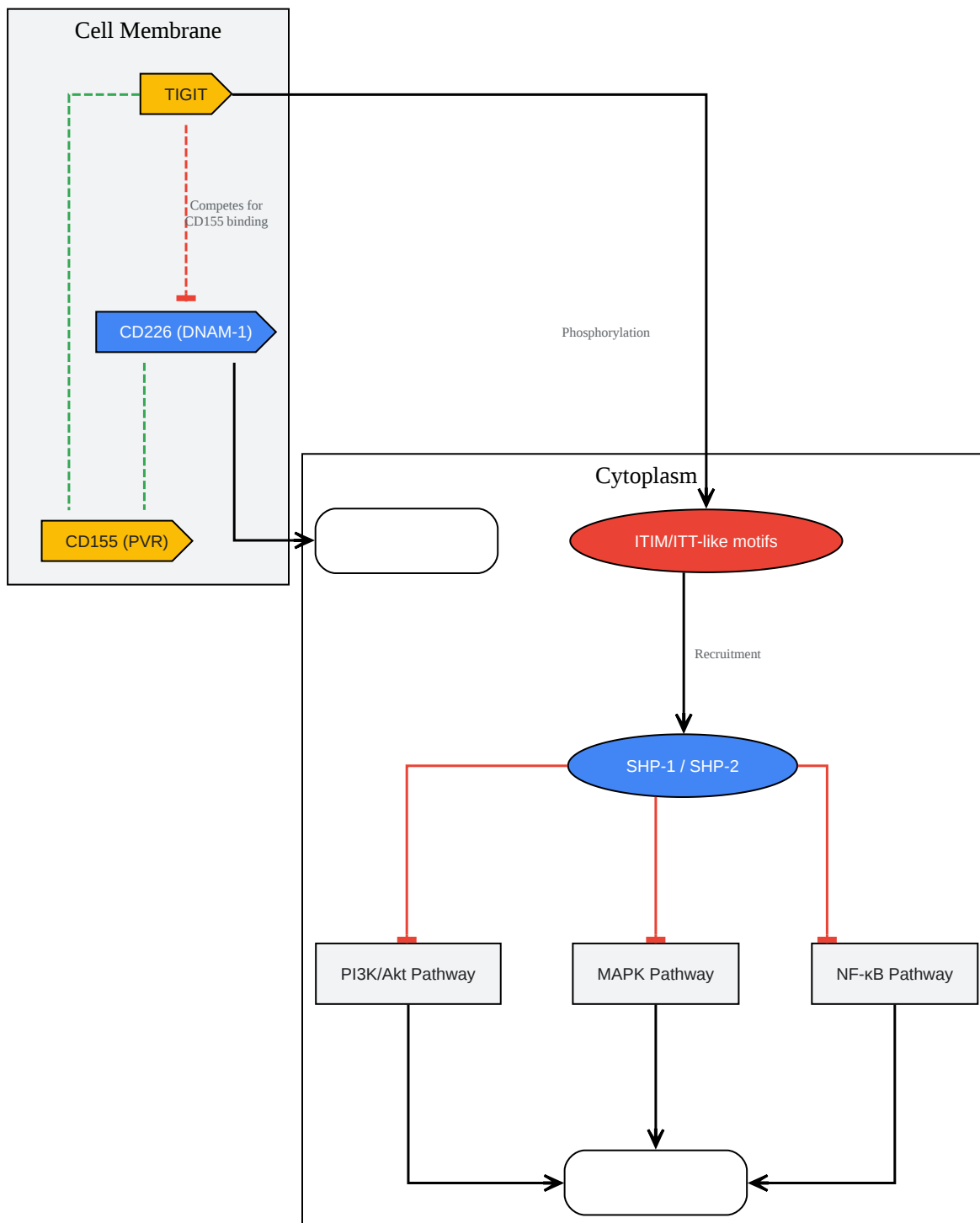
## Principle of the Assay

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, in this case, individual cells, as they pass through a laser beam. To measure TIGIT expression, immune cells are stained with a fluorescently-labeled monoclonal antibody specific for the TIGIT protein. Simultaneously, cells are stained with a panel of antibodies against other cell surface markers to identify specific immune cell populations (e.g.,

CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD56 for NK cells). As the stained cells pass through the flow cytometer, lasers excite the fluorochromes, and the emitted light is detected and converted into digital data. This allows for the quantification of TIGIT expression on various immune cell subsets within a heterogeneous population.

## TIGIT Signaling Pathway

TIGIT exerts its inhibitory function through a complex signaling pathway. Upon binding to its ligand, primarily CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and ITT-like motif in the cytoplasmic tail of TIGIT become phosphorylated. This leads to the recruitment of phosphatases such as SHIP1 and SHP2, which in turn suppress downstream signaling pathways like PI3K-Akt, MAPK, and NF- $\kappa$ B.<sup>[5]</sup> This cascade of events results in decreased cytokine production (e.g., IFN- $\gamma$ ) and reduced cytotoxic activity of T cells and NK cells. TIGIT also competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, further dampening the immune response.<sup>[4][7]</sup>



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TIGIT Signaling Pathway Diagram.

## TIGIT Expression on Human Immune Cell Subsets

The expression of TIGIT varies across different immune cell populations and can be modulated by the activation state of the cells and the surrounding microenvironment. The following table summarizes representative data on TIGIT expression in healthy individuals and cancer patients.

Immune Cell Subset	Marker	TIGIT Expression (%) in Healthy Donors	TIGIT Expression (%) in Cancer Patients (Tumor Infiltrating Lymphocytes)	References
CD4+ T cells	CD3+CD4+	5-15%	30-70%	[8][9]
CD8+ T cells	CD3+CD8+	10-25%	40-80%	[3][8]
Regulatory T cells (Tregs)	CD3+CD4+CD25+CD127-	40-80%	60-90%	[3]
Natural Killer (NK) cells	CD3-CD56+	20-50%	30-60%	[10]

## Experimental Protocol

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) for the analysis of TIGIT expression on T cell and NK cell subsets.

## Materials and Reagents

- Human PBMCs, freshly isolated or cryopreserved
- FACS Tubes (5 mL round-bottom polystyrene tubes)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

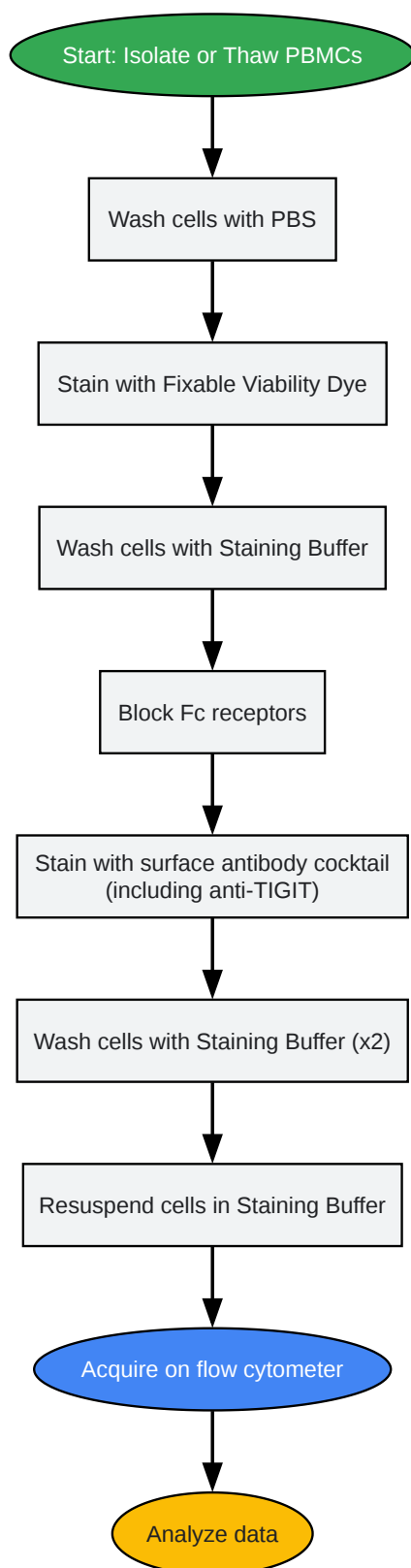
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- Fixable Viability Dye (e.g., Zombie NIR™ or similar)
- Fluorochrome-conjugated monoclonal antibodies (see suggested panel below)
- Isotype control antibodies corresponding to the TIGIT antibody

## Suggested Antibody Panel

Marker	Clone	Fluorochrome	Purpose
Viability Dye	-	Zombie NIR™	Exclude dead cells
CD3	UCHT1	PerCP-eFluor™ 710	T cell lineage marker
CD4	RPA-T4	APC-eFluor™ 780	Helper T cell marker
CD8	RPA-T8	PE-Cyanine7	Cytotoxic T cell marker
CD56	CMSSB	PE	NK cell marker
TIGIT	MBSA43	FITC	Target of interest
CD25	BC96	APC	Treg marker
CD127	eBioRDR5	BV421	Treg marker

Note: This is an example panel. Fluorochromes and clones should be optimized based on the specific flow cytometer and experimental needs. Validated anti-human TIGIT clones for flow cytometry include MBSA43, 741182, and TG1.[\[1\]](#)[\[2\]](#)[\[11\]](#)

## Experimental Workflow



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Flow cytometry staining workflow.

## Staining Procedure

- Cell Preparation:
  - If using cryopreserved PBMCs, thaw them quickly in a 37°C water bath and transfer to a 15 mL conical tube containing pre-warmed complete RPMI medium.
  - Centrifuge at 300 x g for 7 minutes at room temperature.
  - Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
  - Count the cells and adjust the concentration to  $1-2 \times 10^7$  cells/mL.
- Viability Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1-2 \times 10^6$  cells) into a FACS tube.
  - Wash the cells with 2 mL of PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellet in 100  $\mu$ L of PBS.
  - Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light.
  - Wash the cells with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
- Fc Receptor Blocking:
  - Resuspend the cell pellet in 100  $\mu$ L of Flow Cytometry Staining Buffer.
  - Add 5  $\mu$ L of the Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.
- Surface Antibody Staining:
  - Without washing, add the pre-titrated amounts of the fluorochrome-conjugated antibodies (including the anti-TIGIT antibody and isotype control in a separate tube) to the cells.

- Vortex gently and incubate for 30 minutes at 4°C, protected from light.
- Washing:
  - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
  - Discard the supernatant. Repeat the wash step once more.
- Data Acquisition:
  - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
  - Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected for robust statistical analysis (e.g., at least 100,000 events in the lymphocyte gate).

## Data Analysis

- Gating Strategy:
  - Begin by gating on single cells to exclude doublets.
  - From the singlet population, gate on live cells using the viability dye.
  - From the live cells, identify lymphocytes based on their forward and side scatter properties.
  - Within the lymphocyte gate, identify T cells (CD3+) and NK cells (CD3-CD56+).
  - Further delineate T cell subsets: helper T cells (CD4+) and cytotoxic T cells (CD8+).
  - Within the CD4+ T cell population, identify Tregs (CD25+CD127-).
  - For each of these populations, quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) of TIGIT expression.
- Controls:



- Isotype Control: Use an isotype control antibody with the same fluorochrome as the anti-TIGIT antibody to determine the level of non-specific binding.
- Fluorescence Minus One (FMO) Controls: FMO controls are important for accurately gating TIGIT-positive cells, especially in multicolor panels where fluorescence spillover can occur.

## Troubleshooting

Problem	Possible Cause	Solution
High background staining	- Inadequate blocking of Fc receptors- Antibody concentration too high- Dead cells present	- Ensure proper Fc blocking- Titrate antibodies to determine optimal concentration- Use a viability dye to exclude dead cells from analysis
Weak or no signal	- Antibody concentration too low- Improper antibody storage- TIGIT expression is low or absent on the cells of interest	- Titrate antibodies to determine optimal concentration- Check antibody storage conditions and expiration date- Use positive control cells known to express TIGIT
High compensation values	- Poor fluorochrome selection- Incorrect compensation settings	- Choose fluorochromes with minimal spectral overlap- Use single-stained compensation controls for accurate compensation setup
Cell clumping	- Presence of DNA from dead cells	- Add DNase to the cell suspension

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